molecular formula C₁₆H₁₇BrFNO₄ B1155604 6'-Fluoronorlaudonosoline Hydrobromide

6'-Fluoronorlaudonosoline Hydrobromide

Cat. No.: B1155604
M. Wt: 386.21
Attention: For research use only. Not for human or veterinary use.
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Description

6’-Bromo-norlaudanosoline Hydrobromide (CAS No. 72258-95-8) is a brominated derivative of norlaudanosoline, a pivotal intermediate in the biosynthesis of morphinan and benzylisoquinoline alkaloids such as morphine and codeine . Its molecular formula is C₁₆H₁₆Br₂NO₄, with a molecular weight of 447.12 g/mol. The compound is typically synthesized for research applications, serving as a building block in alkaloid synthesis . It exists as a powder, soluble in chloroform, dichloromethane, and DMSO, and requires storage at 2–8°C under light protection .

Properties

Molecular Formula

C₁₆H₁₇BrFNO₄

Molecular Weight

386.21

Synonyms

1-(2-Fluoro-4,5-dihydroxybenzyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol Hydrobromide; 

Origin of Product

United States

Comparison with Similar Compounds

Norlaudanosoline (Parent Compound)

Norlaudanosoline (C₁₆H₁₇NO₄) lacks bromine substituents and is a foundational scaffold for opioid alkaloids. The bromination at the 6’-position enhances stability and alters electronic properties, facilitating downstream reactions .

Galanthamine Hydrobromide

Galanthamine Hydrobromide (C₁₇H₂₁NO₃·HBr) is an Amaryllidaceae alkaloid approved for Alzheimer’s disease treatment. Unlike 6’-Bromo-norlaudanosoline Hydrobromide, galanthamine features a tertiary amine and a distinct tricyclic structure. Both compounds are hydrobromide salts, but galanthamine’s acetylcholinesterase inhibitory activity contrasts with the biosynthetic role of 6’-Bromo-norlaudanosoline .

Parameter 6’-Bromo-norlaudanosoline Hydrobromide Galanthamine Hydrobromide
Molecular Formula C₁₆H₁₆Br₂NO₄ C₁₇H₂₁NO₃·HBr
Molecular Weight 447.12 g/mol 368.27 g/mol
Primary Application Biosynthetic intermediate Alzheimer’s therapy
Pharmacological Activity None reported Acetylcholinesterase inhibition

Other Brominated Alkaloids

6’-Bromolaudanosine, mentioned in Ullmann reaction studies, shares structural similarities but differs in substitution patterns. Bromination at specific positions (e.g., 6’ vs. 7’) influences reactivity and downstream products. For example, 6’-Bromolaudanosine reacts with phenol to form diphenyl ether-linked bisbenzylisoquinoline analogs, highlighting its utility in synthesizing non-natural alkaloids .

Hydrobromide Salts in Pharmaceuticals

Hydrobromide salts are common in drug formulations for improved solubility. For instance:

  • Citalopram Hydrobromide: An antidepressant with a distinct tricyclic structure unrelated to norlaudanosoline .
  • N-[4-(4-Methoxyphenyl)-thiazol-2-yl]-N1-(4,5,6,7-tetrahydro-3H-azepin-2-yl)-hydrazine Hydrobromide : Exhibits cardioprotective activity surpassing reference drugs like Levocarnitine .

These examples underscore the versatility of hydrobromide salts but highlight functional and structural divergences from 6’-Bromo-norlaudanosoline Hydrobromide.

Limitations and Discrepancies

Fluorine and bromine substituents confer distinct electronic and steric effects, which would alter reactivity and applications. Future studies should explore fluorinated analogs to assess comparative bioactivity.

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